molecular formula C6H8N2O2 B13756318 N,4-dimethyl-1,3-oxazole-5-carboxamide

N,4-dimethyl-1,3-oxazole-5-carboxamide

Cat. No.: B13756318
M. Wt: 140.14 g/mol
InChI Key: VBEDCMLMIRBLFC-UHFFFAOYSA-N
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Description

N,4-dimethyl-1,3-oxazole-5-carboxamide is a heterocyclic compound with a molecular formula of C6H8N2O2. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for N,4-dimethyl-1,3-oxazole-5-carboxamide typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity.

Mechanism of Action

The mechanism of action of N,4-dimethyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-dimethyl-1,3-oxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N,4-dimethyl-1,3-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-5(6(9)7-2)10-3-8-4/h3H,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEDCMLMIRBLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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